2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N7O and its molecular weight is 463.545. The purity is usually 95%.
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Scientific Research Applications
Naphthalene Derivatives
Naphthalene derivatives have been widely explored for their medicinal and biological applications, demonstrating significant potential in drug development, particularly as anticancer and antimicrobial agents. For instance, naphthalimide compounds, which share the naphthalene core with the compound of interest, have shown extensive potential in medicinal applications, including anticancer therapies and diagnostic agents, due to their ability to interact with various biological molecules (Huo-Hui Gong et al., 2016). Similarly, microbial biodegradation studies of polyaromatic hydrocarbons, including naphthalene, provide insights into environmental detoxification and bioremediation applications (R. Peng et al., 2008).
Triazolo[4,5-d]pyrimidines
The triazolo[4,5-d]pyrimidine moiety is recognized for its broad spectrum of biological activities. Compounds incorporating this structure have been studied for their antibacterial, antiviral, and anticancer properties. This suggests potential research applications of the subject compound in developing novel therapeutic agents targeting various diseases (S. Cascioferro et al., 2017).
Arylpiperazines
Arylpiperazine derivatives are another significant class related to the compound . These derivatives have found extensive use in the treatment of depression, psychosis, and anxiety, indicating the potential of the subject compound in neurological and psychological research (S. Caccia, 2007). The mechanism of action often involves interactions with serotonin receptors, suggesting a pathway for exploring the pharmacological effects of the compound.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis, especially in rapidly dividing cells like cancer cells .
Pharmacokinetics
It’s worth noting that the piperazine moiety found in this compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O/c1-19-9-11-22(12-10-19)34-27-25(30-31-34)26(28-18-29-27)33-15-13-32(14-16-33)24(35)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,18H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXOSJNTZJVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.